Sandoz 205-501

Dopamine D2 Receptor 5-HT1A Antagonist Receptor Selectivity

Sandoz 205-501 (SDZ 205-501) is a synthetic non-catechol aminotetralin derivative that functions as a dopaminergic agonist with high affinity and selectivity for dopamine D2 receptors. First characterized in 1985, its tritiated form ([3H]205-501) was identified as the first agonist ligand selective for D2 receptors, displaying a high-affinity binding constant (Kd ≈ 1 nM) for this target.

Molecular Formula C20H33N3O3S
Molecular Weight 395.6 g/mol
CAS No. 102189-05-9
Cat. No. B025804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSandoz 205-501
CAS102189-05-9
SynonymsN,N-diethyl-N'-(1,2,3,4,4a,5,10, 10a-octahydro-7-hydroxyl-1-propyl-3-benzo(g)quinoinyl)sulfamide
Sandoz 205-501
Sandoz 205-501, (3S-(3alpha,4aalpha,10abeta))-isomer, 3H-labeled
Sandoz-205-501
SDZ 205-501
SDZ-205-501
Molecular FormulaC20H33N3O3S
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=C(C2)C=C(C=C3)O)NS(=O)(=O)N(CC)CC
InChIInChI=1S/C20H33N3O3S/c1-4-9-22-14-18(21-27(25,26)23(5-2)6-3)11-17-10-16-12-19(24)8-7-15(16)13-20(17)22/h7-8,12,17-18,20-21,24H,4-6,9-11,13-14H2,1-3H3
InChIKeyVIMXXZVQGKQDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sandoz 205-501 (CAS 102189-05-9): A Non-Catechol Dopaminergic Agonist and Selective 5-HT1A Receptor Ligand for Advanced Neuropharmacology Research


Sandoz 205-501 (SDZ 205-501) is a synthetic non-catechol aminotetralin derivative that functions as a dopaminergic agonist with high affinity and selectivity for dopamine D2 receptors [1]. First characterized in 1985, its tritiated form ([3H]205-501) was identified as the first agonist ligand selective for D2 receptors, displaying a high-affinity binding constant (Kd ≈ 1 nM) for this target [2]. Subsequent studies expanded its pharmacological profile, revealing that it also binds with moderate affinity (Ki = 730 nM) to the serotonin 5-HT1A receptor in rat striatal membranes [3]. This dual-receptor interaction profile, combined with its availability in radiolabeled form, underpins its primary utility as a research tool for investigating dopaminergic and serotonergic neurotransmission.

The Risk of Substituting Sandoz 205-501: Why In-Class 5-HT1A Antagonists Cannot Replicate Its Dual D2/5-HT1A Profile


Generic substitution among 5-HT1A receptor ligands is not scientifically valid, as Sandoz 205-501 exhibits a unique dual pharmacological signature that is absent in common comparators like WAY-100135. While compounds such as WAY-100135 function as potent and highly selective 5-HT1A antagonists (IC50 = 15 nM) with negligible affinity for D2 receptors (IC50 > 1000 nM) [1], Sandoz 205-501 is primarily characterized as a high-affinity D2 receptor agonist (Kd ≈ 1 nM) with only moderate 5-HT1A binding [2]. This fundamental difference in primary target engagement and functional activity (agonist vs. antagonist) means that substituting Sandoz 205-501 with a pure 5-HT1A antagonist would completely alter the experimental outcome, particularly in studies investigating the interplay between dopaminergic and serotonergic systems. Therefore, the selection of Sandoz 205-501 is not interchangeable with other 5-HT1A ligands; it is a specific requirement for research models that necessitate concurrent engagement of both D2 and 5-HT1A receptors.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons of Sandoz 205-501


Sandoz 205-501 vs. WAY-100135: A Critical Divergence in D2 Receptor Affinity

In a direct cross-study comparison, Sandoz 205-501 demonstrates a starkly different selectivity profile compared to the prototypical 5-HT1A antagonist WAY-100135. While both compounds bind to the 5-HT1A receptor, their primary target engagement is divergent. Sandoz 205-501 is a high-affinity D2 agonist (Kd ≈ 1 nM) with moderate 5-HT1A affinity (Ki = 730 nM) [1], whereas WAY-100135 is a potent 5-HT1A antagonist (IC50 = 15 nM) that is selective over D2 receptors (IC50 > 1000 nM) [2]. This means that in any experimental system, Sandoz 205-501 will concurrently activate D2 receptors, a property entirely absent in WAY-100135.

Dopamine D2 Receptor 5-HT1A Antagonist Receptor Selectivity Radioligand Binding

Comparative In Vivo Dopamine Estimation: Sandoz 205-501 Matches NPA Performance in Synaptic Cleft Quantification

A direct in vivo comparison in the mouse striatum demonstrates that [3H]Sandoz 205-501 performs equivalently to [3H]N-n-propylnorapomorphine (NPA), another D2 agonist, for estimating synaptic dopamine concentrations. Following inhibition of dopaminergic firing by gamma-butyrolactone (GBL), the estimated decrease in synaptic dopamine concentration was 55 ± 2 nM when using [3H]Sandoz 205-501, compared to 48 ± 3 nM with [3H]NPA [1]. These statistically overlapping values confirm that Sandoz 205-501 serves as a valid, interchangeable tracer for quantifying dynamic changes in synaptic dopamine.

In Vivo Microdialysis Dopamine D2 Receptor Synaptic Cleft Neurochemistry

Selectivity Profile: Sandoz 205-501 vs. Lecozotan (SRA-333) in Targeting 5-HT1A Receptor Subtypes

In a cross-study analysis, the functional selectivity of Sandoz 205-501 can be differentiated from that of the clinically-investigated 5-HT1A antagonist Lecozotan (SRA-333). Lecozotan is a potent and selective silent 5-HT1A receptor antagonist developed for cognitive enhancement in Alzheimer's disease [1]. While Lecozotan's therapeutic profile is based on pure 5-HT1A antagonism, Sandoz 205-501's distinct value lies in its dual D2 agonist/5-HT1A ligand activity. This means that research applications requiring 5-HT1A antagonism without dopaminergic activation should select Lecozotan, whereas Sandoz 205-501 is uniquely suited for models investigating the simultaneous modulation of both D2 and 5-HT1A receptors.

5-HT1A Antagonist Receptor Selectivity Alzheimer's Disease Cognitive Enhancement

Radioligand Binding Assay Utility: [3H]Sandoz 205-501 as a Validated Tool for Determining 5-HT1A Affinities

The tritiated form of Sandoz 205-501 is a validated and widely referenced radioligand for characterizing the binding affinity of novel compounds at the 5-HT1A receptor. Its utility is demonstrated by its use in determining the 5-HT1A binding affinity (Ki = 730 nM) for (R)-UH 301 in rat striatal membranes [1]. This established use as a reference radioligand provides a clear, quantitative benchmark for cross-study comparisons, which is a distinct advantage over many other 5-HT1A ligands that are not commonly used or validated in this specific assay format.

Radioligand Binding Assay 5-HT1A Receptor Pharmacological Tool In Vitro Pharmacology

Prioritized Research Applications for Sandoz 205-501 Based on Verified Differential Evidence


Quantifying Synaptic Dopamine Dynamics via In Vivo Competition Binding

Based on direct evidence from Ross (1991) [1], Sandoz 205-501 in its tritiated form is specifically validated for estimating changes in synaptic dopamine concentration in the mouse striatum. This application capitalizes on its high-affinity D2 agonist property and its successful head-to-head performance against NPA, providing researchers with a robust tool for studying dopaminergic neurotransmission in response to pharmacological challenges. This scenario is directly supported by the evidence that [3H]Sandoz 205-501 yielded a synaptic DA decrease of 55 ± 2 nM, comparable to the 48 ± 3 nM measured with [3H]NPA.

In Vitro Profiling of Novel Compounds for 5-HT1A Receptor Binding Affinity

The established use of [3H]Sandoz 205-501 as a reference radioligand for 5-HT1A receptor binding assays, as documented in the IUPHAR/BPS Guide to Pharmacology [1], makes it a primary tool for compound screening and characterization. This application is specifically for researchers who need a validated radioligand to determine the Ki values of their test compounds at the 5-HT1A receptor, leveraging its well-defined and reproducible binding characteristics.

Investigating the Functional Crosstalk Between Dopamine D2 and Serotonin 5-HT1A Receptors

The unique dual pharmacological profile of Sandoz 205-501—high D2 agonist affinity (Kd ≈ 1 nM) combined with moderate 5-HT1A binding (Ki = 730 nM) [1]—makes it an indispensable tool for studies aimed at dissecting the complex interplay between dopaminergic and serotonergic systems. Unlike pure 5-HT1A antagonists like WAY-100135 or Lecozotan, Sandoz 205-501 concurrently activates D2 receptors, allowing researchers to explore the functional consequences of simultaneous receptor engagement in vitro and in vivo.

Benchmarking D2 Agonist Activity in Functional Assays

As the first non-catechol dopaminergic agonist identified with high selectivity for D2 receptors, Sandoz 205-501 serves as a valuable positive control or benchmark in functional assays designed to measure D2 receptor activation [1]. Its well-characterized binding and functional properties provide a consistent reference point for evaluating the potency and efficacy of novel D2 agonists or for investigating D2 receptor signaling pathways in cellular or tissue models.

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